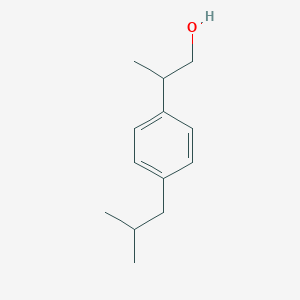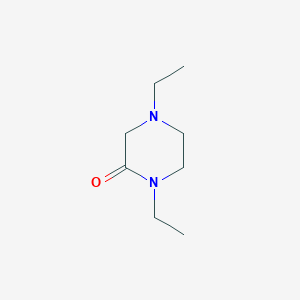
1,4-Diethylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethylpiperazin-2-one, also known as DEP, is a chemical compound that has been widely used in scientific research applications. DEP is a heterocyclic organic compound that contains a piperazine ring and two ethyl groups. It is a colorless, odorless, and crystalline substance that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 1,4-Diethylpiperazin-2-one is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the piperazine ring. 1,4-Diethylpiperazin-2-one has also been shown to act as a chelating agent, which can bind to metal ions and form stable complexes.
Biochemische Und Physiologische Effekte
1,4-Diethylpiperazin-2-one has been shown to have low toxicity and is not considered to be harmful to human health. However, it can cause irritation to the eyes and skin upon contact. 1,4-Diethylpiperazin-2-one has also been shown to have some pharmacological effects, such as antihistamine and anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Diethylpiperazin-2-one has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. 1,4-Diethylpiperazin-2-one is also a versatile building block that can be used for the synthesis of various compounds. However, 1,4-Diethylpiperazin-2-one has some limitations, such as its low solubility in some solvents and its relatively high cost compared to other building blocks.
Zukünftige Richtungen
1,4-Diethylpiperazin-2-one has the potential for further research and development in various fields. Some possible future directions include:
1. Development of new pharmaceuticals and agrochemicals based on 1,4-Diethylpiperazin-2-one as a building block.
2. Investigation of the mechanism of action of 1,4-Diethylpiperazin-2-one and its potential applications in organic reactions.
3. Synthesis of new piperazine-based compounds using 1,4-Diethylpiperazin-2-one as a starting material.
4. Exploration of the pharmacological effects of 1,4-Diethylpiperazin-2-one and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1,4-Diethylpiperazin-2-one is a versatile building block that has been extensively used in scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1,4-Diethylpiperazin-2-one could lead to the discovery of new compounds with potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,4-Diethylpiperazin-2-one has been extensively used in scientific research as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. 1,4-Diethylpiperazin-2-one has also been used as a starting material for the synthesis of piperazine-based drugs such as antihistamines, antipsychotics, and antimalarials.
Eigenschaften
CAS-Nummer |
155595-63-4 |
|---|---|
Produktname |
1,4-Diethylpiperazin-2-one |
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1,4-diethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-9-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
XZOJPXWWMZWPSJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(C(=O)C1)CC |
Kanonische SMILES |
CCN1CCN(C(=O)C1)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

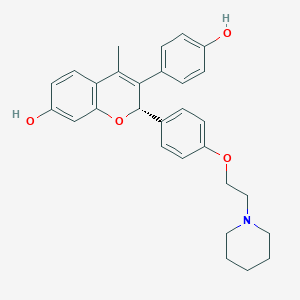
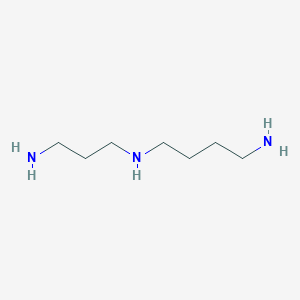
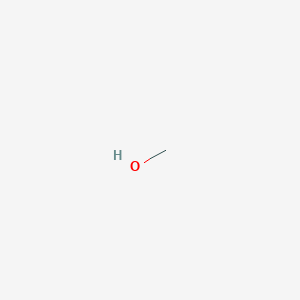
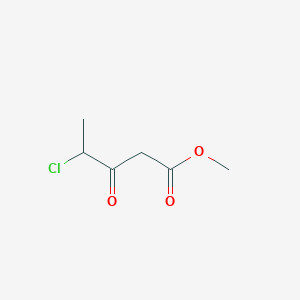
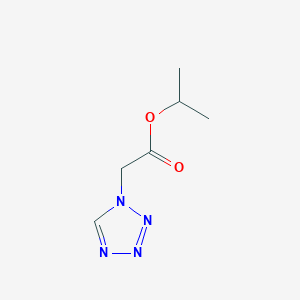
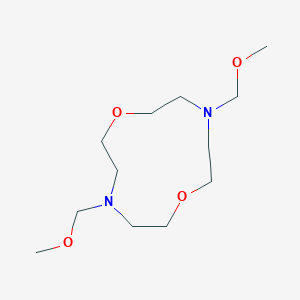
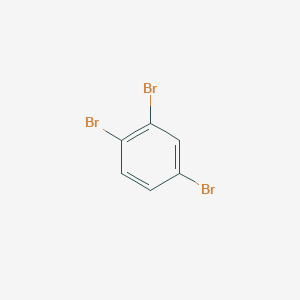
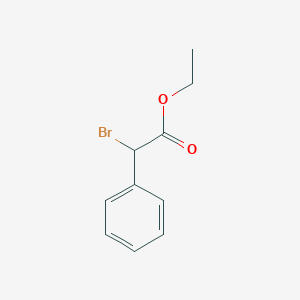
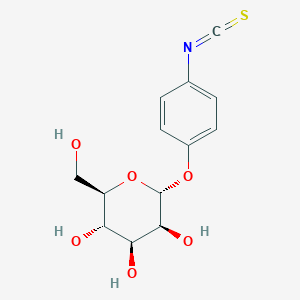
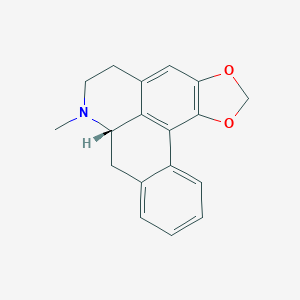
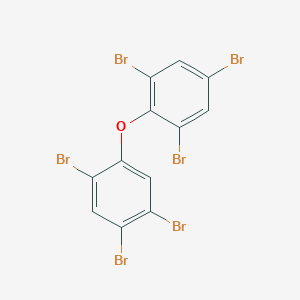
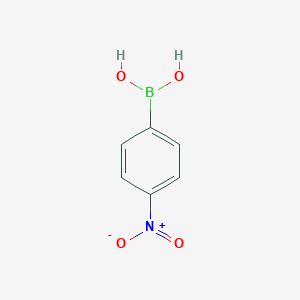
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
